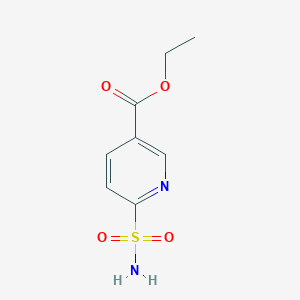

Ethyl 6-sulfamoylpyridine-3-carboxylate

Übersicht

Beschreibung

Ethyl 6-sulfamoylpyridine-3-carboxylate is a chemical compound with the CAS Number: 1251279-39-6 . It has a molecular weight of 230.24 . The IUPAC name for this compound is ethyl 6-(aminosulfonyl)nicotinate .

Molecular Structure Analysis

The InChI code for Ethyl 6-sulfamoylpyridine-3-carboxylate is 1S/C8H10N2O4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) .Physical And Chemical Properties Analysis

Ethyl 6-sulfamoylpyridine-3-carboxylate is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Immunodiagnostic Applications Ethyl 6-sulfamoylpyridine-3-carboxylate, as part of the broader family of pyridine derivatives, has been explored for its potential in immunodiagnostic applications. Specifically, 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), a related compound, has been used for crosslinking antibodies on amine-functionalized platforms, such as surface plasmon resonance (SPR) gold chip and microtiter plates. These techniques are significant in developing efficient and cost-effective immunoassays, widely used in biomedical diagnostics, biosensors, lab-on-a-chip, and point-of-care devices (Vashist, 2012).

Synthesis of Functionalized Tetrahydropyridines In the realm of organic synthesis, ethyl 6-sulfamoylpyridine-3-carboxylate-related compounds have been utilized in the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, behaving as a 1,4-dipole synthon, has been used for [4 + 2] annulation with N-tosylimines. The resulting compounds, like ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrate complete regioselectivity and are formed in excellent yields. This method represents an expansion in the scope of organic synthesis and the creation of novel pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibition Pyridine derivatives, including those related to ethyl 6-sulfamoylpyridine-3-carboxylate, have been investigated for their role in corrosion inhibition. Specifically, derivatives like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have shown significant effectiveness in mitigating corrosion of mild steel in acidic environments. Such compounds are promising for industrial applications, particularly in protecting metal surfaces against corrosive substances (Saranya et al., 2020).

Synthesis of Antibacterial Agents Pyridine carboxylates, including those similar to ethyl 6-sulfamoylpyridine-3-carboxylate, have been synthesized and evaluated for their antibacterial properties. These compounds, such as ethyl 5-cyano-6-mercaptonicotinate derivatives, have shown potential in creating new classes of antibacterial agents. This research area is particularly vital in the ongoing quest to develop novel antibiotics and combat antibiotic-resistant bacteria (Gad-Elkareem & El-Adasy, 2010).

Wirkmechanismus

Sulfonamides, which Ethyl 6-sulfamoylpyridine-3-carboxylate is a part of, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The safety information for Ethyl 6-sulfamoylpyridine-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

Eigenschaften

IUPAC Name |

ethyl 6-sulfamoylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNSQLKKTSSBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)

![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)

![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)

![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)